

# Determining the effective concentration range of YM-58483

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## Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358

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## Technical Support Center: YM-58483

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective concentration range of **YM-58483** (also known as BTP2), a potent and selective inhibitor of store-operated  $\text{Ca}^{2+}$  entry (SOCE) and Calcium Release-Activated  $\text{Ca}^{2+}$  (CRAC) channels.<sup>[1][2][3][4]</sup> This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of effective concentrations in various models.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **YM-58483**?

A1: **YM-58483** is a selective blocker of store-operated  $\text{Ca}^{2+}$  entry (SOCE).<sup>[2]</sup> It specifically inhibits the Calcium Release-Activated  $\text{Ca}^{2+}$  (CRAC) channels, which are crucial for the activation of non-excitable cells like lymphocytes.<sup>[1][2]</sup> By blocking CRAC channels, **YM-58483** prevents the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.<sup>[1][5]</sup> This ultimately suppresses downstream signaling pathways that are dependent on calcium, such as the activation of NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production.<sup>[2]</sup>

Q2: What is a typical starting concentration for in vitro experiments?

A2: A common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar ( $\mu$ M) range. The  $IC_{50}$  for **YM-58483** in inhibiting thapsigargin-induced sustained  $Ca^{2+}$  influx is approximately 100 nM in Jurkat T cells.[1][2][3] For cytokine production assays,  $IC_{50}$  values are also in the low nM range.[6] It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.[1]

Q3: How should I prepare and store **YM-58483** stock solutions?

A3: **YM-58483** is soluble in DMSO and ethanol, typically up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at  $-20^{\circ}C$ . [2] Stock solutions in DMSO can be stored at  $-80^{\circ}C$  for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing for in vivo experiments, it is best to prepare fresh working solutions on the day of use.

Q4: What are the known off-target effects of **YM-58483**?

A4: **YM-58483** is considered a selective CRAC channel inhibitor.[2] Studies have shown that it does not significantly affect voltage-operated  $Ca^{2+}$  channels,  $K^{+}$  channels, or  $Cl^{-}$  channels at concentrations effective for CRAC channel inhibition.[2] However, like any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q5: Is **YM-58483** effective in vivo?

A5: Yes, **YM-58483** is orally active and has demonstrated efficacy in various animal models.[3] For example, in mouse models of graft-versus-host disease, oral administration of **YM-58483** at doses of 1-30 mg/kg has been shown to inhibit T-cell responses.[7] In models of allergic asthma, doses of 3-30 mg/kg have been effective in reducing airway hyperresponsiveness.

## Data Presentation: Effective Concentrations of YM-58483

### In Vitro Effective Concentrations

Cell Line/System	Assay	IC <sub>50</sub> / Effective Concentration	Reference
Jurkat T cells	Thapsigargin-induced Ca <sup>2+</sup> influx	100 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Jurkat T cells	Anti-CD3 induced Ca <sup>2+</sup> influx	0.03 - 3 µM	<a href="#">[2]</a>
Human peripheral blood cells	Phytohemagglutinin-P (PHA)-stimulated IL-5 production	125 nM	
Human peripheral blood cells	Phytohemagglutinin-P (PHA)-stimulated IL-13 production	148 nM	
Murine Th2 T cell clone (D10.G4.1)	Conalbumin-stimulated IL-4 and IL-5 production	~100 nM	<a href="#">[6]</a>
RBL-2H3 (rat basophilic leukemia)	DNP antigen-induced histamine release	460 nM	
RBL-2H3 (rat basophilic leukemia)	DNP antigen-induced leukotriene production	310 nM	
One-way mixed lymphocyte reaction (MLR)	T cell proliferation	330 nM	<a href="#">[7]</a>

## In Vivo Effective Doses

Animal Model	Condition	Route of Administration	Effective Dose	Reference
Mouse	Graft-versus-host disease (GVHD)	Oral (p.o.)	1 - 30 mg/kg	[7]
Mouse	Delayed-type hypersensitivity (DTH)	Oral (p.o.)	1 - 10 mg/kg	[7]
Rat (Brown Norway)	Antigen-induced airway eosinophil infiltration	Oral (p.o.)	3 - 30 mg/kg	
Guinea Pig	Antigen-induced bronchoconstriction	Oral (p.o.)	30 mg/kg	
Rat (Spinal Nerve Ligation)	Neuropathic Pain	Intrathecal (i.t.)	5 and 10 nmol/L	

## Experimental Protocols & Troubleshooting

### Calcium Influx Assay

Objective: To measure the inhibitory effect of **YM-58483** on store-operated calcium entry.

Detailed Methodology:

- Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
- Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Washing: Gently wash the cells with a calcium-free buffer (e.g., HBSS) to remove extracellular dye.

- **Compound Incubation:** Incubate the cells with various concentrations of **YM-58483** (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
- **Baseline Measurement:** Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.
- **Store Depletion:** Induce depletion of intracellular calcium stores by adding an agent like thapsigargin (a SERCA pump inhibitor) or a specific agonist for your receptor of interest.
- **Calcium Influx Measurement:** Immediately after store depletion, add a solution containing extracellular calcium and measure the resulting increase in fluorescence over time. This increase represents the influx of calcium through store-operated channels.
- **Data Analysis:** The inhibitory effect of **YM-58483** is determined by comparing the calcium influx in treated cells to that in vehicle-treated control cells. Calculate the IC<sub>50</sub> value from the dose-response curve.

Troubleshooting Guide:

Issue	Possible Cause	Solution
High background fluorescence	Incomplete removal of extracellular dye.	Ensure thorough but gentle washing of cells after dye loading.
Cell death leading to dye leakage.	Check cell viability. Use a lower concentration of the dye or a shorter loading time.	
No or weak calcium influx signal	Ineffective store depletion.	Confirm the activity of the store-depleting agent (e.g., thapsigargin).
Low expression of CRAC channels in the cell line.	Use a cell line known to have robust store-operated calcium entry (e.g., Jurkat, RBL-2H3).	
Insufficient extracellular calcium.	Ensure the final concentration of calcium in the influx buffer is adequate (typically 1-2 mM).	
High variability between wells	Uneven cell plating.	Ensure a single-cell suspension and proper mixing before plating.
Inconsistent compound addition.	Use a multichannel pipette for consistent and simultaneous addition of compounds.	
YM-58483 shows no effect	Compound degradation.	Use freshly prepared solutions. Check the storage conditions of the stock solution.
Incorrect concentration range.	Perform a wider dose-response curve, from low nM to high $\mu$ M.	
SOCE is not the primary mechanism in the process being studied.	Consider alternative signaling pathways.	

## T-Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **YM-58483** on T-cells.

Detailed Methodology:

- T-Cell Isolation: Isolate T-cells from peripheral blood (human) or spleen (mouse) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).
- Labeling (Optional but recommended): Label the T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar dye.
- Cell Plating: Plate the labeled T-cells in a 96-well round-bottom plate.
- Stimulation: Stimulate T-cell proliferation using one of the following methods:
  - Plate-bound anti-CD3 and soluble anti-CD28 antibodies.
  - Phytohemagglutinin (PHA) or Concanavalin A (Con A).
  - In a mixed lymphocyte reaction (MLR) with allogeneic dendritic cells.
- Compound Treatment: Add serial dilutions of **YM-58483** or vehicle control to the wells at the time of stimulation.
- Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO<sub>2</sub> incubator.
- Proliferation Measurement:
  - CFSE Dilution: Analyze the dilution of the CFSE dye in daughter cells by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
  - Thymidine Incorporation: Add <sup>3</sup>H-thymidine for the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.
  - Cell Viability/Number Assay: Use a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo) to measure the number of viable cells.

- Data Analysis: Determine the inhibitory effect of **YM-58483** on T-cell proliferation by comparing the results from treated and untreated stimulated cells.

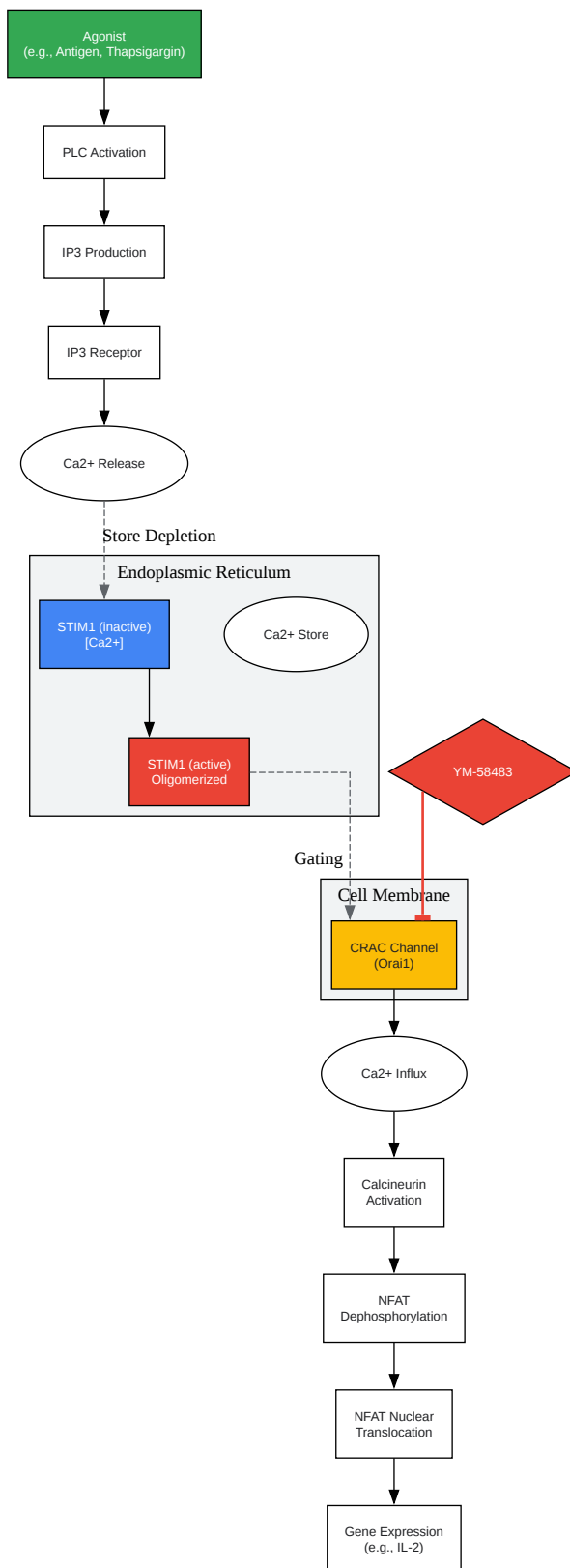
Troubleshooting Guide:



Issue	Possible Cause	Solution
Poor T-cell proliferation	Suboptimal stimulation.	Titrate the concentration of stimulating antibodies or mitogens. Ensure the quality of stimulating agents.
Low cell viability.	Handle cells gently during isolation and plating. Ensure the culture medium is fresh and complete.	
High background proliferation (unstimulated cells)	Contamination of cell culture.	Use sterile techniques and check for mycoplasma contamination.
Pre-activated T-cells.	Ensure T-cells are in a resting state before stimulation.	
Inconsistent results	Variation in cell numbers.	Accurately count and plate the same number of cells in each well.
Edge effects in the plate.	Avoid using the outer wells of the plate or fill them with sterile media.	
YM-58483 appears toxic at all concentrations	Solvent toxicity.	Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls (typically <0.1%).
Compound is cytotoxic to the specific T-cell population.	Perform a cell viability assay (e.g., Trypan Blue or Annexin V/PI staining) in parallel to distinguish between anti-proliferative and cytotoxic effects.	

## Mandatory Visualizations

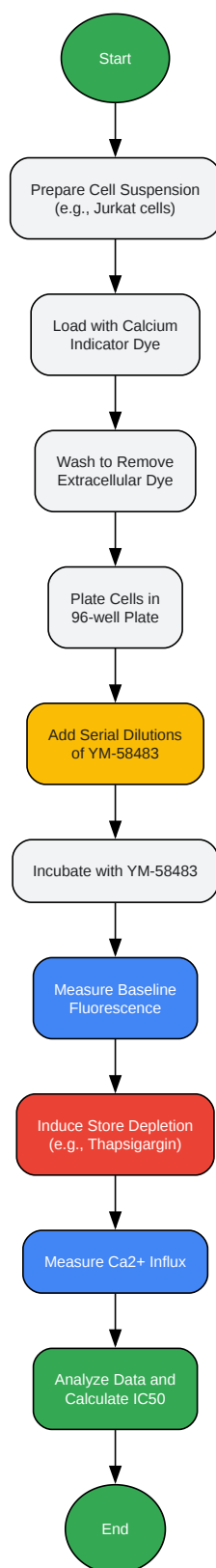
### Signaling Pathway of YM-58483 Action



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Caption: Signaling pathway illustrating the inhibitory action of **YM-58483** on CRAC channels.

## Experimental Workflow for Determining YM-58483 IC<sub>50</sub>



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Caption: Workflow for determining the IC<sub>50</sub> of **YM-58483** in a calcium influx assay.

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